

# Preclinical Data on TAK-117 (MLN117): An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TAK-117, also known as MLN117 or serabelisib (formerly INK1117). TAK-117 is an investigational, orally bioavailable, potent, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3K $\alpha$ ) isoform. The information presented herein is compiled from publicly available preclinical data, primarily summarized in clinical trial publications and conference abstracts.

## Core Compound Characteristics

TAK-117 is designed to specifically target the p110 $\alpha$  catalytic subunit of PI3K, which is frequently mutated and activated in a variety of human cancers. By selectively inhibiting PI3K $\alpha$ , TAK-117 aims to block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis, while minimizing off-target effects associated with pan-PI3K inhibitors.

## In Vitro Activity Kinase Selectivity

TAK-117 demonstrates high selectivity for the PI3K $\alpha$  isoform over other class I PI3K family members and the structurally related kinase, mTOR. This selectivity is a key feature of its design, intended to provide a more favorable therapeutic window.<sup>[1][2]</sup>

| Target        | IC50 (nmol/L)    | Selectivity vs. PI3K $\alpha$ |
|---------------|------------------|-------------------------------|
| PI3K $\alpha$ | 21               | -                             |
| PI3K $\beta$  | >100-fold higher | >100x                         |
| PI3K $\gamma$ | >100-fold higher | >100x                         |
| PI3K $\delta$ | >100-fold higher | >100x                         |
| mTOR          | >100-fold higher | >100x                         |

## Cellular Activity

In cellular assays, TAK-117 has been shown to inhibit the proliferation of tumor cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  subunit of PI3K. [1][2] This anti-proliferative effect is accompanied by the inhibition of downstream signaling pathways, as evidenced by reduced phosphorylation of AKT.[2] Conversely, tumor cells with PTEN deficiency, which leads to constitutive activation of the PI3K pathway independent of PI3K $\alpha$ , show significantly less sensitivity to TAK-117.[2]

## In Vivo Efficacy

### Xenograft Models

Preclinical studies in murine xenograft models of human cancers have demonstrated the in vivo anti-tumor activity of TAK-117. Oral administration of TAK-117 led to a dose-dependent inhibition of tumor growth in models bearing oncogenic PIK3CA mutations.[1][2] Consistent with the in vitro findings, TAK-117 was not efficacious in tumor models with PTEN and/or KRAS mutations.[1][2] The anti-tumor activity of single-agent TAK-117 in these preclinical models has been shown to be driven by total plasma exposure and is independent of the dosing schedule. [1][2]

## Angiogenesis

In addition to its direct effects on tumor cell proliferation, TAK-117 has been shown to block VEGF signaling and angiogenesis both in vitro and in vivo.[3]

## Preclinical Safety and Pharmacokinetics

## Safety Pharmacology

Preclinical safety studies in rats and monkeys have indicated that TAK-117 is well-tolerated at doses up to 50 mg/kg/day.<sup>[1][2]</sup> Notably, in contrast to pan-PI3K inhibitors, TAK-117 did not appear to impair glucose homeostasis or insulin response in rodent models.<sup>[3]</sup> Furthermore, TAK-117 did not significantly affect B and T cell function in vitro or in vivo.<sup>[3]</sup>

## Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for TAK-117 in animal models are not extensively reported in the reviewed literature.

## Signaling Pathways and Experimental Workflows

### PI3K $\alpha$ Signaling Pathway Inhibition by TAK-117



[Click to download full resolution via product page](#)

Caption: TAK-117 inhibits the PI3Kα signaling pathway.

## Representative In Vivo Xenograft Study Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3K $\alpha$  Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Data on TAK-117 (MLN117): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238370#preclinical-data-on-tak-117-ml117]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

